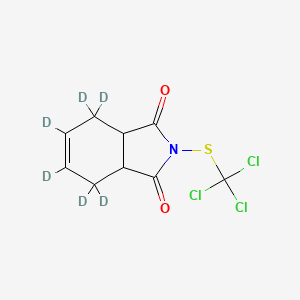
N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6 is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique properties and applications. This compound is often used in biochemical assays and research, particularly in the study of enzyme activity and protein interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6 typically involves the condensation of N-benzoyl-L-tyrosine with L-alanine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the peptide bond formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6 undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound into its constituent amino acids.
Oxidation: The tyrosine residue in the compound can undergo oxidation, forming reactive intermediates.
Substitution: The benzoyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products Formed
Hydrolysis: The major products are N-benzoyl-L-tyrosine and L-alanine.
Oxidation: Oxidized derivatives of the tyrosine residue.
Substitution: Substituted benzoyl derivatives.
Applications De Recherche Scientifique
N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6 has a wide range of applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to study the activity of proteases and other enzymes.
Molecular Biology: Employed in the study of protein-protein interactions and signal transduction pathways.
Medicine: Investigated for its potential therapeutic applications, including as a diagnostic agent for pancreatic function tests.
Industry: Utilized in the development of biochemical assays and diagnostic kits.
Mécanisme D'action
The mechanism of action of N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6 involves its interaction with specific enzymes and proteins. The compound acts as a substrate for proteases, which cleave the peptide bond, releasing the constituent amino acids. This reaction can be monitored to study enzyme kinetics and activity. The molecular targets include serine proteases and other enzymes involved in protein metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzoyl-L-tyrosine p-nitroanilide: Another synthetic peptide used in enzyme assays.
N-Succinyl-L-phenylalanine-p-nitroanilide: Used to study protease activity.
N-Benzoyl-L-tyrosine ethyl ester: Employed in biochemical research.
Uniqueness
N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6 is unique due to its specific structure, which allows it to be used in a variety of biochemical assays. Its incorporation of the 13C6 isotope makes it particularly useful in studies involving mass spectrometry and other analytical techniques, providing a distinct advantage over similar compounds.
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-((1,2,3,4,5,6-13C6)cyclohexatrienecarbonylamino)-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-12(19(25)26)20-18(24)16(11-13-7-9-15(22)10-8-13)21-17(23)14-5-3-2-4-6-14/h2-10,12,16,22H,11H2,1H3,(H,20,24)(H,21,23)(H,25,26)/t12-,16-/m0/s1/i2+1,3+1,4+1,5+1,6+1,14+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRCBRUPIDLBSA-RZZUUQAWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![strontium;5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate](/img/structure/B590164.png)






